4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one
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Description
4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one, or 4,5-DCFP, is a synthetic compound that has been studied for its potential applications in the medical and scientific fields. It is a member of the pyridazinone family, and its structure includes a central pyridazinone ring with two chlorine atoms and a fluorine atom attached to the benzyl group. 4,5-DCFP has been studied for its biological activity, including its potential to act as an inhibitor of the enzyme cytochrome P450. Additionally, 4,5-DCFP has been studied for its potential to be used as a therapeutic agent for the treatment of various diseases.
Scientific Research Applications
Synthesis and Chemical Properties
- Fluorination Reagent Synthesis: 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one has been used in the synthesis of fluorination reagents. Pei and Yang (2010) demonstrated its use in obtaining 4-Chloro-5-fluoro-2-aryl-3(2H)-pyridazinones through a novel method involving ethylhexamethylenetetramine fluoride, indicating its utility in specialized chemical syntheses (Pei & Yang, 2010).
Medical Imaging
- Myocardial Perfusion Imaging: Mou et al. (2012) synthesized and evaluated 18F-labeled pyridaben analogs of 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one for potential use in myocardial perfusion imaging with PET. Their research highlights its potential in developing new medical imaging agents (Mou et al., 2012).
Drug Discovery and Biological Evaluation
Anticonvulsant Activity
Kelley et al. (1995) explored the anticonvulsant activity of 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one derivatives. Their findings contribute to understanding the compound's potential in developing anticonvulsant medications (Kelley et al., 1995).
HIV-1 Inhibitors
Heinisch et al. (1996) investigated pyridazino[3,4-b][1,5]benzodiazepin-5-ones derived from 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one for their potential as HIV-1 reverse transcriptase inhibitors. This highlights the compound's significance in antiviral drug research (Heinisch et al., 1996).
Anticancer Activity
Mehvish and Kumar (2022) synthesized derivatives of 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one to evaluate their antioxidant and anticancer activities, showcasing its potential in cancer therapy (Mehvish & Kumar, 2022).
Antibacterial Agents
Abdel (1991) studied the antibacterial properties of new pyridazinone derivatives, including those related to 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one, contributing to the search for novel antibacterial agents (Abdel, 1991).
properties
IUPAC Name |
4,5-dichloro-2-[(2-chloro-6-fluorophenyl)methyl]pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl3FN2O/c12-7-2-1-3-9(15)6(7)5-17-11(18)10(14)8(13)4-16-17/h1-4H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPHPFABRZLERP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C(=O)C(=C(C=N2)Cl)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl3FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352834 |
Source
|
Record name | 4,5-Dichloro-2-[(2-chloro-6-fluorophenyl)methyl]pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one | |
CAS RN |
175135-45-2 |
Source
|
Record name | 4,5-Dichloro-2-[(2-chloro-6-fluorophenyl)methyl]pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-Chloro-6-fluorobenzyl)-4,5-dichloropyridazin-3(2H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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